molecular formula C7H16N2O2S B2647430 N-(cyclopropylmethyl)-N-propylaminosulfonamide CAS No. 1251143-38-0

N-(cyclopropylmethyl)-N-propylaminosulfonamide

Cat. No.: B2647430
CAS No.: 1251143-38-0
M. Wt: 192.28
InChI Key: SQEZOSHAEBWEKR-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-propylaminosulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and diuretics. This compound features a cyclopropylmethyl group and a propyl group attached to the nitrogen atom, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-N-propylaminosulfonamide typically involves the reaction of cyclopropylmethylamine with propylamine in the presence of a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Cyclopropylmethylamine + Propylamine + Sulfonyl Chloride → this compound + HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-N-propylaminosulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
  • Oxidation: Oxidized derivatives of the sulfonamide.
  • Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
  • Substitution: Substituted sulfonamides with different functional groups attached to the nitrogen atom.

Scientific Research Applications

N-(cyclopropylmethyl)-N-propylaminosulfonamide has several applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.
  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-propylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • N-(cyclopropylmethyl)-N-ethylaminosulfonamide
  • N-(cyclopropylmethyl)-N-butylaminosulfonamide
  • N-(cyclopropylmethyl)-N-methylaminosulfonamide

Uniqueness: N-(cyclopropylmethyl)-N-propylaminosulfonamide is unique due to the presence of both cyclopropylmethyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[propyl(sulfamoyl)amino]methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEZOSHAEBWEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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